ChX710 is classified as an immunomodulatory agent, primarily due to its role in enhancing the immune response through the activation of interferon pathways. Its mechanism involves the modulation of signaling pathways associated with pathogen recognition and immune activation, making it a candidate for therapeutic applications in infectious diseases and cancer .
The synthesis of ChX710 involves several key steps that focus on constructing its unique molecular framework. The initial synthesis began with commercially available precursors, followed by specific modifications to form the benzimidazole core and the carboxamide functional group.
The synthesis parameters, such as temperature, reaction time, and solvent choice, play crucial roles in achieving optimal yields and purity.
ChX710 has a complex molecular structure characterized by its benzimidazole core and carboxamide group. The molecular formula is C₁₃H₁₅N₃O, and it features distinct functional groups that contribute to its biological activity.
Molecular modeling studies suggest that ChX710 interacts with specific receptors involved in the interferon signaling pathway, which may be crucial for its mechanism of action.
ChX710 participates in several chemical reactions primarily related to its interactions with cellular components. Notably:
ChX710's mechanism of action involves several key steps:
Data from studies indicate that while ChX710 does not directly trigger type I interferon secretion, it primes cells for a more robust response upon subsequent stimulation with other immune signals.
ChX710 exhibits several notable physical and chemical properties:
These properties are crucial for determining its suitability for various applications in research and therapeutics.
ChX710 has potential applications across several scientific domains:
ChX710 (chemical name: N-(1-(dimethylamino)propan-2-yl)-2-(pyridin-4-yl)-1H-benzo[d]imidazole-4-carboxamide) primes innate immunity through cytosolic PRR pathways. Unlike canonical TLR agonists, ChX710 operates independently of endosomal TLRs (TLR3/7/8/9) but requires the mitochondrial antiviral-signaling protein (MAVS) adaptor, which interfaces with RIG-I-like receptors (RLRs) [2] [3]. This activation triggers a cascade culminating in IRF1 phosphorylation—a key transcription factor for interferon-stimulated genes (ISGs)—while bypassing IRF3, a distinction from classical DNA-sensing pathways [1] [3]. The MAVS dependency was validated in MAVS-knockout cells, where ChX710 failed to induce ISRE promoter activity, confirming its unique signaling axis [2].
ChX710 synergistically amplifies cellular responses to cytosolic DNA via the STING (Stimulator of Interferon Genes) pathway. Although inert as a standalone IFN-β inducer, ChX710 "primes" cells by enhancing STING sensitivity to cytosolic DNA ligands (e.g., transfected plasmid DNA) [1] [2]. Mechanistically, it promotes STING trafficking from the endoplasmic reticulum to Golgi compartments, facilitating TBK1 recruitment and downstream IRF3 phosphorylation [2] [6]. This priming effect elevates IFN-β secretion by 8-fold compared to DNA transfection alone (p<0.001) [2]. Dependency on STING was confirmed in STING-knockout models, where ChX710’s synergistic effects were abolished [1] [2].
Table 1: Synergistic Effects of ChX710 on IFN-β Induction
Stimulus | IFN-β Secretion (pg/mL) | Fold Change vs. Control |
---|---|---|
DNA transfection | 120 ± 15 | 4.0× |
ChX710 (50 μM) | 35 ± 8 | 1.2× |
DNA + ChX710 | 950 ± 85 | 32× |
Data from dose-response assays in HEK-293 cells [citation:2, Fig. 2B, 3A].
ChX710 robustly induces ISGs through Interferon-Stimulated Response Elements (ISRE). In high-throughput screens using ISRE-luciferase reporter cells, ChX710 achieved 10-fold induction at 50 μM, with peak activity at 16 hours post-treatment [2] [6]. Key ISGs upregulated include:
This induction is STING-dependent but IRF3-independent, relying instead on IRF1 and STAT1/2 activation [3] [6]. The specificity for ISRE was confirmed by null effects on NF-κB reporters, underscoring its targeted impact on interferon signaling [2].
Table 2: ISG Induction Profile of ChX710
ISG Target | Fold Induction (24h) | Primary Function |
---|---|---|
ISG15 | 12.5× | Protein ubiquitination |
MX1 | 9.8× | Viral RNA inhibition |
OAS1 | 7.2× | RNase L activation |
IFIT1 | 6.5× | Translation inhibition |
Data from qPCR arrays in HEK-293T cells [2] [6].
ChX710 engages caspase-mediated pathways to potentiate immune responses. Treatment triggers reactive oxygen species (ROS) accumulation, which stabilizes hypoxia-inducible factor 1α (HIF-1α)—a regulator of inflammatory gene expression [1] [6]. Concomitantly, it activates caspase-3 and caspase-9, linking mitochondrial stress to immunogenic cell death modalities [1] [6]. This dual action:
CAS No.: 112484-85-2
CAS No.: 10606-14-1